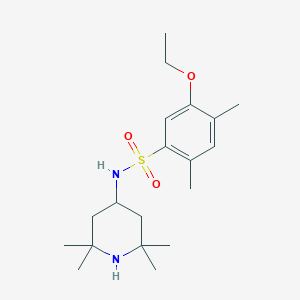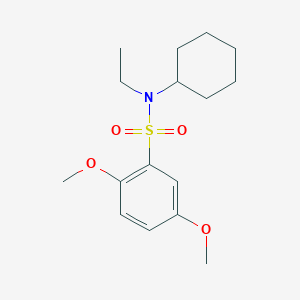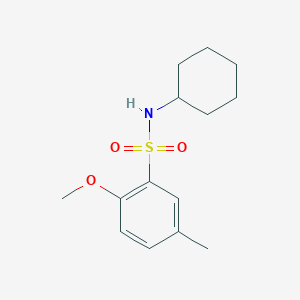![molecular formula C16H12N2O5S B279090 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, also known as CDTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CDTA is a versatile molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the activity of certain enzymes and to bind to DNA, which could have potential applications in drug discovery and development.
Biochemical and Physiological Effects
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been shown to inhibit the production of inflammatory cytokines and to scavenge free radicals, which could have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid, including its potential applications in drug discovery and development, materials science, and biomedical research. Further studies are needed to fully understand the mechanism of action of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid and its potential applications in various fields. Additionally, the development of new synthesis methods and purification techniques could enable the production of larger quantities of 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid for use in research and development.
Méthodes De Synthèse
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid can be synthesized through various methods, including the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of a catalyst. Another method involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with terephthalic acid in the presence of an acid catalyst and a dehydrating agent. The resulting product is then purified through various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and conductivity. In organic electronics, 2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid has been studied as a potential material for the fabrication of organic field-effect transistors and other electronic devices.
Propriétés
Nom du produit |
2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid |
|---|---|
Formule moléculaire |
C16H12N2O5S |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]terephthalic acid |
InChI |
InChI=1S/C16H12N2O5S/c1-7-8(2)24-14(12(7)6-17)18-13(19)11-5-9(15(20)21)3-4-10(11)16(22)23/h3-5H,1-2H3,(H,18,19)(H,20,21)(H,22,23) |
Clé InChI |
YNFSHIZGROHSEC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)

